molecular formula C14H15NO B5782749 N-(propan-2-yl)naphthalene-1-carboxamide

N-(propan-2-yl)naphthalene-1-carboxamide

Cat. No.: B5782749
M. Wt: 213.27 g/mol
InChI Key: PMSNDIDROFXWJC-UHFFFAOYSA-N
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Description

N-(propan-2-yl)naphthalene-1-carboxamide is an organic compound with the molecular formula C14H15NO It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and is characterized by the presence of a carboxamide group attached to the naphthalene ring

Scientific Research Applications

N-(propan-2-yl)naphthalene-1-carboxamide has several scientific research applications:

  • Chemistry

    • Used as a building block in the synthesis of more complex organic molecules.
    • Employed in the study of reaction mechanisms and kinetics.
  • Biology

    • Investigated for its potential biological activity, including antimicrobial and anticancer properties.
    • Used in the development of bioactive compounds and pharmaceuticals.
  • Medicine

    • Explored as a potential therapeutic agent for various diseases.
    • Studied for its pharmacokinetic and pharmacodynamic properties.
  • Industry

    • Utilized in the production of specialty chemicals and materials.
    • Applied in the development of dyes, pigments, and polymers.

Future Directions

The future directions for research on N-isopropyl-1-naphthamide could involve further exploration of its potential as a VEGF receptor tyrosine kinase inhibitor . Additionally, more research could be conducted to fully understand its synthesis, chemical reactions, and physical and chemical properties.

Biochemical Analysis

Molecular Mechanism

It is unclear how it exerts its effects at the molecular level, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

There is limited information available on the changes in the effects of N-isopropyl-1-naphthamide over time in laboratory settings. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of N-isopropyl-1-naphthamide at different dosages in animal models have not been extensively studied. Therefore, information on any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses, is currently unavailable .

Transport and Distribution

Information on how N-isopropyl-1-naphthamide is transported and distributed within cells and tissues is limited. This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .

Subcellular Localization

This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(propan-2-yl)naphthalene-1-carboxamide typically involves the reaction of naphthalene-1-carboxylic acid with isopropylamine. The reaction is carried out under reflux conditions in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the amide bond. The reaction can be summarized as follows:

  • Formation of naphthalene-1-carboxylic acid chloride

    • Naphthalene-1-carboxylic acid is treated with thionyl chloride (SOCl2) or phosphorus trichloride (PCl3) to form naphthalene-1-carboxylic acid chloride.
    • Reaction conditions: Reflux, inert atmosphere (e.g., nitrogen or argon).
  • Amidation reaction

    • The naphthalene-1-carboxylic acid chloride is then reacted with isopropylamine to form this compound.
    • Reaction conditions: Reflux, inert atmosphere.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(propan-2-yl)naphthalene-1-carboxamide undergoes various chemical reactions, including:

  • Oxidation

    • The compound can be oxidized to form naphthalene-1-carboxylic acid and isopropylamine.
    • Common oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
  • Reduction

    • Reduction of the amide group can yield the corresponding amine.
    • Common reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
  • Substitution

    • Electrophilic substitution reactions can occur on the naphthalene ring, leading to the formation of various substituted derivatives.
    • Common reagents: Halogens (e.g., bromine, chlorine), nitrating agents (e.g., nitric acid).

Major Products Formed

    Oxidation: Naphthalene-1-carboxylic acid, isopropylamine.

    Reduction: N-(propan-2-yl)naphthalen-1-amine.

    Substitution: Substituted naphthalene derivatives (e.g., halogenated, nitrated compounds).

Comparison with Similar Compounds

N-(propan-2-yl)naphthalene-1-carboxamide can be compared with other similar compounds, such as:

  • N-(2-phenyl-propan-2-yl)naphthalene-1-carboxamide

    • Similar structure but with a phenyl group instead of an isopropyl group.
    • Exhibits different chemical and biological properties.
  • N-(propan-2-yl)naphthalene-2-carboxamide

    • Isomer with the carboxamide group attached to the 2-position of the naphthalene ring.
    • Different reactivity and applications.
  • N-(propan-2-yl)benzamide

    • Benzene ring instead of a naphthalene ring.
    • Different aromaticity and electronic properties.

Properties

IUPAC Name

N-propan-2-ylnaphthalene-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO/c1-10(2)15-14(16)13-9-5-7-11-6-3-4-8-12(11)13/h3-10H,1-2H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMSNDIDROFXWJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)C1=CC=CC2=CC=CC=C21
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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